molecular formula C20H15ClN4O2 B11275306 3-benzyl-1-(3-chlorobenzyl)pteridine-2,4(1H,3H)-dione

3-benzyl-1-(3-chlorobenzyl)pteridine-2,4(1H,3H)-dione

Cat. No.: B11275306
M. Wt: 378.8 g/mol
InChI Key: DBBDGUXOKJHQTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-BENZYL-1-[(3-CHLOROPHENYL)METHYL]-1,2,3,4-TETRAHYDROPTERIDINE-2,4-DIONE is a complex organic compound that belongs to the class of tetrahydropteridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

Molecular Formula

C20H15ClN4O2

Molecular Weight

378.8 g/mol

IUPAC Name

3-benzyl-1-[(3-chlorophenyl)methyl]pteridine-2,4-dione

InChI

InChI=1S/C20H15ClN4O2/c21-16-8-4-7-15(11-16)13-24-18-17(22-9-10-23-18)19(26)25(20(24)27)12-14-5-2-1-3-6-14/h1-11H,12-13H2

InChI Key

DBBDGUXOKJHQTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=NC=CN=C3N(C2=O)CC4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-1-[(3-CHLOROPHENYL)METHYL]-1,2,3,4-TETRAHYDROPTERIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 3-chlorobenzaldehyde to form an intermediate Schiff base, which is then cyclized with a suitable pteridine precursor under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-1-[(3-CHLOROPHENYL)METHYL]-1,2,3,4-TETRAHYDROPTERIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and chlorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-BENZYL-1-[(3-CHLOROPHENYL)METHYL]-1,2,3,4-TETRAHYDROPTERIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-BENZYL-1-[(3-CHLOROPHENYL)METHYL]-1,2,3,4-TETRAHYDROPTERIDINE-2,4-DIONE involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-BENZYL-1,2,3,4-TETRAHYDROPTERIDINE-2,4-DIONE: Lacks the chlorophenyl group, resulting in different biological activities.

    3-CHLORO-1,2,3,4-TETRAHYDROPTERIDINE-2,4-DIONE: Lacks the benzyl group, affecting its chemical reactivity and applications.

Uniqueness

3-BENZYL-1-[(3-CHLOROPHENYL)METHYL]-1,2,3,4-TETRAHYDROPTERIDINE-2,4-DIONE is unique due to the presence of both benzyl and chlorophenyl groups, which confer distinct chemical properties and biological activities. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

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